N-(2-bromophenyl)-2-(methylamino)acetamide
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Overview
Description
N-(2-bromophenyl)-2-(methylamino)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-bromophenyl)-2-(methylamino)acetamide typically begins with 2-bromoaniline and methylamine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures, often at room temperature or slightly elevated temperatures, and may require solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-bromophenyl)-2-(methylamino)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide, and other strong bases.
Major Products Formed:
Oxidation: Formation of N-(2-bromophenyl)-2-(methylamino)acetic acid.
Reduction: Formation of N-(2-bromophenyl)-2-(methylamino)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- N-(2-chlorophenyl)-2-(methylamino)acetamide
- N-(2-fluorophenyl)-2-(methylamino)acetamide
- N-(2-iodophenyl)-2-(methylamino)acetamide
Comparison:
- N-(2-bromophenyl)-2-(methylamino)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
- The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
- Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, which can be advantageous in certain applications.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-11-6-9(13)12-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFVOZYTKJEPJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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